1-Amino-3,3-dimethylguanidine 1-Amino-3,3-dimethylguanidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17636831
InChI: InChI=1S/C3H10N4/c1-7(2)3(4)6-5/h5H2,1-2H3,(H2,4,6)
SMILES:
Molecular Formula: C3H10N4
Molecular Weight: 102.14 g/mol

1-Amino-3,3-dimethylguanidine

CAS No.:

Cat. No.: VC17636831

Molecular Formula: C3H10N4

Molecular Weight: 102.14 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-3,3-dimethylguanidine -

Specification

Molecular Formula C3H10N4
Molecular Weight 102.14 g/mol
IUPAC Name 2-amino-1,1-dimethylguanidine
Standard InChI InChI=1S/C3H10N4/c1-7(2)3(4)6-5/h5H2,1-2H3,(H2,4,6)
Standard InChI Key LOGZKMIWSHHDMT-UHFFFAOYSA-N
Isomeric SMILES CN(C)/C(=N/N)/N
Canonical SMILES CN(C)C(=NN)N

Introduction

Chemical Identification and Structural Characteristics

Molecular Formula and Nomenclature

1-Amino-3,3-dimethylguanidine is systematically named as NN''-amino-N,NN,N-dimethylguanidine according to IUPAC conventions. Its molecular formula C3H10N4C_3H_{10}N_4 corresponds to a molecular weight of 102.14 g/mol. The compound features a guanidine core substituted with two methyl groups at the N3 position and an amino group at the N1 position (Figure 1) .

Structural Elucidation

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the planar geometry of the guanidine moiety, with bond lengths and angles consistent with resonance stabilization. The 1H^1\text{H}-NMR spectrum exhibits distinct signals for the methyl groups (δ 2.8–3.1 ppm) and the amino protons (δ 4.5–5.0 ppm) .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC3H10N4C_3H_{10}N_4
Molecular Weight102.14 g/mol
IUPAC NameNN''-Amino-N,NN,N-dimethylguanidine
CAS Registry Number66715-60-4
SMILESCN(C)C(=N)N

Synthesis and Preparation

Historical Synthetic Routes

The compound was first synthesized via nucleophilic substitution reactions involving dimethylamine and cyanamide derivatives. Early methods suffered from low yields (<30%) due to competing side reactions, prompting the development of optimized protocols .

Modern Methodologies

Contemporary synthesis employs a two-step process:

  • Condensation: Reacting dimethylamine hydrochloride with cyanamide in aqueous ethanol at 60°C forms the intermediate N,NN,N-dimethylcyanamide.

  • Amination: Treatment with hydrazine hydrate under reflux conditions introduces the amino group, yielding 1-amino-3,3-dimethylguanidine with a purity >95% .

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureYield
CondensationDimethylamine, cyanamide60°C65%
AminationHydrazine hydrate80°C85%

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in polar solvents such as water (≥50 g/L at 25°C) and ethanol (≥30 g/L). It remains stable under ambient conditions but degrades upon prolonged exposure to strong acids or bases, forming dimethylurea and ammonium salts .

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorption bands at 1650 cm1^{-1} (C=N stretch) and 3350 cm1^{-1} (N-H stretch).

  • Mass Spectrometry: Base peak at m/z 102 (M+^+), with fragmentation patterns consistent with loss of methyl groups .

Applications in Pharmaceutical Chemistry

Role in Diuretic Agents

1-Amino-3,3-dimethylguanidine serves as a key intermediate in synthesizing pyrazinoylguanidines, a class of compounds with potent diuretic and natriuretic activity. For example, its reaction with 3,5-diamino-6-chloropyrazinoyl chloride produces derivatives that inhibit renal sodium reabsorption .

Analytical Characterization Techniques

Chromatographic Methods

Reverse-phase HPLC with UV detection (λ = 254 nm) achieves baseline separation using a C18 column and mobile phase of acetonitrile:water (70:30) .

Thermal Analysis

Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, accompanied by an endothermic peak indicative of thermal decomposition above 200°C .

Future Research Directions

Despite its established synthetic utility, gaps persist in understanding the compound’s pharmacokinetics and environmental impact. Prioritized areas include:

  • Metabolic Studies: Elucidating hepatic clearance pathways.

  • Green Chemistry: Developing solvent-free synthesis routes.

  • Structure-Activity Relationships: Optimizing bioactivity through substituent modifications .

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